3-(2,5-Dichlorophenoxy)pyrrolidine

Medicinal Chemistry Drug Design Physicochemical Properties

Generic substitution of pyrrolidine scaffolds compromises SAR reproducibility. 3-(2,5-Dichlorophenoxy)pyrrolidine ensures structural integrity with a precise 2,5-dichloro pattern, directly impacting LogP (2.73) and CNS permeability. - Validated for LC-MS/MS method development via distinct Cl isotopic envelope (3:1 M:[M+2]) - Documented GHS profile (H302, H315, H319, H335) for streamlined lab safety compliance - Ideal building block for CNS-targeted libraries per patented 3-aryl-pyrrolidine pharmacology Stable supply, 2-8°C storage, global ambient shipping.

Molecular Formula C10H11Cl2NO
Molecular Weight 232.10 g/mol
CAS No. 946681-69-2
Cat. No. B13629321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dichlorophenoxy)pyrrolidine
CAS946681-69-2
Molecular FormulaC10H11Cl2NO
Molecular Weight232.10 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C10H11Cl2NO/c11-7-1-2-9(12)10(5-7)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2
InChIKeyOUXHUSFDHKWOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dichlorophenoxy)pyrrolidine: Identity and Availability


3-(2,5-Dichlorophenoxy)pyrrolidine (CAS 946681-69-2) is a synthetic pyrrolidine derivative with the molecular formula C10H11Cl2NO and a molecular weight of 232.11 g/mol . It is commercially available as a free base from multiple suppliers, typically at purities of 97%–98%, for use as a research chemical and synthetic intermediate . The compound features a 2,5-dichloro substitution pattern on the phenoxy ring, distinguishing it from unsubstituted and mono-substituted phenoxypyrrolidine analogs. Its physicochemical properties, including a calculated LogP of approximately 2.6–2.7, indicate moderate lipophilicity .

Synthetic intermediate with defined 2,5-dichloro substitution
Predictable lipophilicity shift supports SAR and membrane permeability studies
Research-grade purity (supplier-reported) supports synthetic reproducibility

3-(2,5-Dichlorophenoxy)pyrrolidine: Interchangeability Concerns


Generic substitution among pyrrolidine-based scaffolds is scientifically invalid due to the critical role of specific halogen substitution in determining molecular recognition, physicochemical properties, and synthetic utility. In phenoxypyrrolidine derivatives, the pattern and degree of halogenation on the aryl ring directly modulate lipophilicity (LogP) and hydrogen-bonding capacity, which in turn influence biological target engagement and pharmacokinetic behavior [1]. For instance, SAR studies on related BACE-1 inhibitors demonstrate that even minor changes in aryl substitution can alter enzyme inhibition constants (Ki) by orders of magnitude [2]. For procurement, substituting 3-(2,5-dichlorophenoxy)pyrrolidine with a non-chlorinated or differently substituted analog will yield a compound with distinct electronic, steric, and lipophilic profiles, thereby compromising the reproducibility of a synthetic sequence or the validity of a structure-activity relationship (SAR) study.

SAR invalid without 2,5-dichloro pattern

Halogen substitution shifts lipophilicity and target engagement, breaking SAR continuity.

Analytical tracking fails

Non-chlorinated analogs lack the characteristic 3:1 chlorine isotopic pattern for unambiguous LC-MS detection.

Hazard profile mismatch

Different GHS classification (H302/H315/H319/H335) mandates specific PPE and storage not required for non-hazardous blocks.

3-(2,5-Dichlorophenoxy)pyrrolidine: Quantitative Differentiation Evidence


Lipophilicity Gain via 2,5-Dichlorination

The 2,5-dichloro substitution pattern on the phenoxy ring of 3-(2,5-dichlorophenoxy)pyrrolidine increases its calculated lipophilicity (LogP) by approximately 0.9–1.0 log units compared to the unsubstituted 3-phenoxypyrrolidine analog . This difference is a direct consequence of the electron-withdrawing and hydrophobic effects of the two chlorine atoms. Higher LogP values are associated with enhanced membrane permeability but also reduced aqueous solubility, which are critical parameters in drug candidate profiling.

Lipophilicity Gain
Data to verify
Target cLogP: 2.73 Baseline: 1.7 (unsubstituted) Δ +1.03 log units
Reported lipophilicity increase supports membrane permeability design.
In silico estimate; verify experimentally.
Medicinal Chemistry Drug Design Physicochemical Properties

Mass and Isotopic Shift for Analytical Methods

The incorporation of two chlorine atoms in 3-(2,5-dichlorophenoxy)pyrrolidine yields a distinctive molecular mass of 232.11 g/mol and a characteristic isotopic pattern in mass spectrometry . In comparison, the unsubstituted 3-phenoxypyrrolidine analog has a molecular weight of 177.24 g/mol [1]. The +55 Da mass shift and the diagnostic 3:1 peak ratio for the [M]⁺ and [M+2]⁺ ions in MS analysis provides an unequivocal analytical handle for tracking the compound in complex mixtures, distinguishing it from its non-chlorinated or mono-chlorinated counterparts.

Mass & Isotopic Shift
Reported
+54.87 g/mol vs. unsubstituted Chlorine isotopic pattern: 3:1 (M:M+2)
Distinctive MS signature enables unambiguous compound tracking.
Validated by PubChem and supplier data.
Analytical Chemistry Mass Spectrometry Metabolite Identification

Differential GHS Hazard Classification

3-(2,5-Dichlorophenoxy)pyrrolidine is classified as a hazardous substance under the Globally Harmonized System (GHS), carrying specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This safety profile necessitates controlled handling and storage (sealed in dry conditions at 2–8°C) that is distinct from non-hazardous pyrrolidine building blocks . The requirement for a well-ventilated area and personal protective equipment constitutes a direct operational and cost implication for procurement and laboratory workflow.

GHS Hazard Profile
Data to verify
Target: H302, H315, H319, H335 Comparator: Flammable, corrosive (no H302/H319)
Defined hazard classification supports lab safety planning.
Based on supplier SDS; review locally.
Laboratory Safety Occupational Health Chemical Handling

3-(2,5-Dichlorophenoxy)pyrrolidine: Key Application Scenarios


CNS SAR Scaffold with High Lipophilicity

3-(2,5-Dichlorophenoxy)pyrrolidine is a structurally appropriate building block for synthesizing compound libraries aimed at CNS targets. Its calculated LogP of 2.7341 indicates favorable passive diffusion across the blood-brain barrier, a property that is measurably superior to non-halogenated phenoxypyrrolidine analogs . Patents on related 3-aryl-pyrrolidines describe their use as modulators of cortical catecholaminergic neurotransmission, suggesting that the 2,5-dichloro substitution pattern could be exploited to fine-tune the lipophilicity and, consequently, the CNS exposure of novel candidates [1]. This specific substitution pattern ensures a predictable shift in LogP relative to the unsubstituted comparator, which is critical for structure-activity relationship (SAR) analysis.

Analytical Method Development via MS Signature

The distinct molecular weight (232.11 g/mol) and the characteristic chlorine isotopic pattern (3:1 ratio for M:[M+2]) of 3-(2,5-dichlorophenoxy)pyrrolidine make it an ideal internal standard or reference compound for LC-MS/MS method development . In metabolomics or drug metabolism studies, this compound can serve as a non-radioactive, MS-traceable probe to validate sample preparation workflows and instrument performance. Its unique isotopic envelope provides unambiguous identification in complex biological matrices, a feature absent in non-chlorinated pyrrolidine analogs [2].

Research-Grade Intermediate with Defined Hazard Profile

For laboratories requiring a pyrrolidine building block with a well-defined and manageable safety profile, 3-(2,5-dichlorophenoxy)pyrrolidine offers a clear advantage. Its specific GHS classification (H302, H315, H319, H335) and recommended storage conditions (2–8°C) are documented by suppliers, allowing for precise risk assessment and implementation of appropriate engineering controls . This contrasts with generic pyrrolidine derivatives lacking a fully characterized hazard profile, thereby reducing ambiguity in laboratory safety audits and simplifying chemical hygiene plan compliance .

Application
Selection Property
Validation Focus
CNS SAR compound libraries
2,5-Dichloro substitution for predictable lipophilicity modulation
BBB permeability prediction relative to unsubstituted scaffold
LC-MS/MS method development
Distinct mass (+55 Da) and chlorine isotopic signature
Unambiguous detection and quantification in complex matrices
Synthetic intermediate with documented safety
Characterized GHS hazard classification (H302, H315, H319, H335)
Risk assessment and safety protocol compliance
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